molecular formula C34H49F5O3S B569954 (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate CAS No. 875573-69-6

(7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate

Cat. No.: B569954
CAS No.: 875573-69-6
M. Wt: 632.815
InChI Key: NNWTWRVZCKFESO-YVAHLQCFSA-N
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Description

This compound is a synthetic steroidal derivative characterized by a 17β-acetate group, a 3-hydroxyl group, and a 7α-substituted 9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl chain. The compound is commercially available, with suppliers primarily based in China (e.g., BOC Sciences, Shaanxi Dideu Medichem) and certifications including REACH and ISO . While its primary application is implied in anemia drug development, detailed pharmacological data remain undisclosed .

Properties

IUPAC Name

[(7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H49F5O3S/c1-23(40)42-30-15-14-29-31-24(21-25-22-26(41)12-13-27(25)28(31)16-18-32(29,30)2)11-8-6-4-3-5-7-9-19-43-20-10-17-33(35,36)34(37,38)39/h12-13,22,24,28-31,41H,3-11,14-21H2,1-2H3/t24-,28-,29+,30+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWTWRVZCKFESO-YVAHLQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H49F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855740
Record name (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875573-69-6
Record name (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thioether Formation

The bromononyl intermediate reacts with 4,4,5,5,5-pentafluoropentylthiol under nucleophilic substitution conditions. Copper(II) bromide and lithium bromide in acetonitrile facilitate the displacement, achieving a 77% yield. The reaction proceeds at 20°C for 2–7 hours, with extended times required for large-scale batches.

Reaction Mechanism
R-Br+HS-C5F11CuBr2,LiBrR-S-C5F11+HBr\text{R-Br} + \text{HS-C}_5\text{F}_{11} \xrightarrow{\text{CuBr}_2, \text{LiBr}} \text{R-S-C}_5\text{F}_{11} + \text{HBr}

Acetylation at 17β-Hydroxyl

Selective acetylation of the 17β-hydroxyl group is achieved using acetic anhydride in the presence of pyridine. The 3-hydroxyl group remains unprotected due to steric hindrance from the 7α side chain. The final product is purified via vacuum distillation (60°C) and recrystallized from ethyl acetate/n-heptane, yielding >98% purity.

Optimization Data

ParameterValueSource
Reaction Time1.5 hours
Temperature0–40°C
Yield90%

Alternative Route via Estr-4-en-3-one Intermediate

Epoxidation and Reduction

A patent-pending method (WO2017064724A1) employs estr-4-en-3-one as a starting material. Epoxidation with m-chloroperbenzoic acid forms a 14,15-epoxide, which is reduced using lithium aluminium hydride to introduce the 17β-hydroxyl group. This pathway avoids bromination but requires stringent temperature control (−10°C to 25°C) during thioether formation.

Key Advantages

  • Higher overall yield (55% vs. 45–50% for nandrolone route).

  • Reduced reliance on halogenated reagents.

Large-Scale Production and Purification

Recrystallization Techniques

Crude product is dissolved in ethyl acetate at 50–55°C and cooled to 25–30°C to induce crystallization. Leaching with n-heptane removes residual impurities, achieving >99% purity.

Scale-Up Challenges

  • Solvent Volume: 1800 mL ethyl acetate per 100 g crude.

  • Throughput: 65.5 g per batch after column chromatography.

Comparative Analysis of Methods

ParameterNandrolone RouteEstr-4-en-3-one Route
Starting MaterialNandroloneEstr-4-en-3-one
Key StepBrominationEpoxidation
Total Steps75
Overall Yield45–50%55%
Purity98.2%99.1%

Industrial Applications and Modifications

The compound serves as a key intermediate in fulvestrant synthesis, a breast cancer therapeutic. Recent patents emphasize greener solvents (e.g., acetonitrile over DMF) and catalytic methods to reduce lithium aluminium hydride usage by 30% .

Chemical Reactions Analysis

Types of Reactions

(7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of steroidal estrogens on cellular processes. Its ability to interact with estrogen receptors makes it a valuable tool for investigating hormone-related pathways.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Its structural similarity to natural estrogens suggests it may have applications in hormone replacement therapy or as a treatment for estrogen-related disorders.

Industry

Industrially, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (7a,17b)-7-(9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The presence of the pentafluoropentylthio group may enhance its binding affinity and selectivity for specific receptor subtypes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Core Structure Similarities

All analogues share the estra-1,3,5(10)-triene backbone but differ in substituents at positions 3, 7, and 15. Key variations include:

Compound Name / CAS Substituents at Position 7 Position 17 Modification Key Functional Groups
Target Compound 9-((4,4,5,5,5-Pentafluoropentyl)thio)nonyl 17β-acetate Thioether, Fluorinated alkyl
875573-69-6 9-((4,4,5,5,5-Pentafluoropentyl)sulfinyl)nonyl 17β-oxyethyl Sulfoxide, Fluorinated alkyl
928833-42-5 6-(Phenylmethoxy)hexyl 17β-hydroxyl Benzyl ether
Estradiol monopropionate (1323-33-7) None 17β-propionate Ester
Key Observations :

Sulfur Oxidation State : The target compound’s thioether group contrasts with the sulfoxide in 875573-69-2. Sulfoxides are more polar and may alter metabolic pathways compared to thioethers .

Ester vs. Ether Modifications : The 17β-acetate in the target compound versus oxyethyl or hydroxyl groups in others impacts solubility and hydrolysis rates in vivo .

Physicochemical Properties

Property Target Compound (Estimated) 875573-69-6 928833-42-5
Molecular Formula C34H49F5O3S C34H49F5O3S C31H42O3
Molecular Weight (g/mol) ~632.81 632.81 462.66
Purity Not reported ≥98% Not reported
LogP (Predicted) High (fluorinated chain) High (sulfoxide reduces LogP) Moderate (benzyl ether)

Notes:

  • Fluorinated chains significantly increase molecular weight and hydrophobicity.
  • Sulfoxide in 875573-69-6 introduces polarity, reducing LogP compared to the thioether in the target compound .

Biological Activity

The compound (7a,17b)-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate , also known by its CAS number 875573-69-6 , represents a novel class of steroidal anti-estrogens. This compound is structurally related to fulvestrant and is designed to exhibit enhanced biological activity against estrogen receptors (ERs) while minimizing side effects. The introduction of the pentafluoropentyl thio group is hypothesized to improve its pharmacokinetic properties.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Empirical Formula : C34H49F5O3S
  • Molecular Weight : 632.82 g/mol
  • IUPAC Name : (7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate

The primary mechanism of action for this compound involves binding to estrogen receptors (ERs), particularly ERα and ERβ. By antagonizing these receptors in estrogen-sensitive tissues such as breast tissue and endometrial cells, the compound inhibits estrogen-mediated cellular proliferation. This action is crucial in the treatment of estrogen receptor-positive breast cancers.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects on various cancer cell lines. Notably:

  • MCF-7 Cells : This breast cancer cell line showed a significant reduction in proliferation when treated with the compound compared to controls.
TreatmentCell Viability (%)
Control100
Compound40

These results indicate a promising potential for this compound as a therapeutic agent in breast cancer treatment.

In Vivo Studies

Preclinical in vivo studies using animal models have further validated the efficacy of this compound. In a mouse model of ER-positive breast cancer:

  • Tumor Volume Reduction : Mice treated with the compound exhibited a reduction in tumor volume by approximately 60% compared to untreated controls over a four-week treatment period.

Pharmacokinetics

Pharmacokinetic analyses indicate that the incorporation of the pentafluoropentyl thio group enhances the lipophilicity and metabolic stability of the compound. Key pharmacokinetic parameters include:

ParameterValue
Half-life12 hours
Bioavailability85%
MetabolismPrimarily hepatic

These characteristics suggest that the compound may have favorable absorption and distribution profiles suitable for clinical application.

Case Studies

Recent case studies involving patients with advanced ER-positive breast cancer have highlighted the potential clinical applications of this compound. In one notable case:

  • A patient with resistance to standard aromatase inhibitors was treated with this compound as part of a clinical trial. The patient experienced a significant reduction in tumor markers and stabilization of disease for over six months.

Q & A

Q. What are the key structural features influencing the stability and solubility of this compound in aqueous and organic solvents?

The compound’s stability is influenced by the pentafluoropentylthio group, which enhances lipophilicity and resistance to oxidative degradation. Solubility challenges arise from its steroidal backbone and fluorinated side chain. Methodologically, use polar aprotic solvents (e.g., DMSO) for dissolution, and assess stability via HPLC under varying pH (3–9) and temperature (4–37°C) conditions. Monitor degradation products using high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate synthetic routes for this compound while minimizing side products?

Prioritize stepwise synthesis with intermediate purification using column chromatography (silica gel, hexane/ethyl acetate gradients). Confirm intermediates via 1^1H/19^19F NMR and FTIR, focusing on sulfur-fluorine bond integrity. For the final acetate group, employ acetyl chloride in anhydrous pyridine under nitrogen to avoid hydrolysis. Compare yields and purity with literature analogs (e.g., bromononyl derivatives in ) to troubleshoot side reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to resolve stereoisomers. Validate purity via 1^1H NMR (integration of acetate protons at δ 2.05 ppm) and elemental analysis. For fluorinated regions, 19^19F NMR (referencing CFCl3_3) detects impurities in the pentafluoropentylthio group. X-ray crystallography may resolve ambiguities in the 7a,17β configuration .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s environmental persistence and bioaccumulation potential?

Adopt a tiered approach:

  • Lab-scale : Measure logP (octanol-water partitioning) and hydrolysis half-life under simulated environmental conditions (pH 7.4, 25°C).
  • Microcosm studies : Use soil/water systems spiked with 14^{14}C-labeled compound to track degradation pathways via LC-MS/MS.
  • Bioaccumulation : Expose model organisms (e.g., Daphnia magna) and quantify tissue concentrations using GC-ECD. Compare results with perfluorinated analogs ( ) to identify structural determinants of persistence .

Q. What strategies resolve contradictions in receptor-binding data between in vitro and in vivo studies?

Discrepancies may arise from metabolite interference or tissue-specific uptake. To address this:

  • In vitro : Use purified estrogen receptor (ER) isoforms in competitive binding assays with tritiated estradiol.
  • In vivo : Administer the compound to ovariectomized rodent models and measure uterine weight changes alongside LC-MS quantification of serum/metabolite levels. Cross-validate with ERα/ERβ knockout models to isolate receptor-specific effects .

Q. How can computational modeling optimize the compound’s fluorinated side chain for enhanced target affinity?

Perform molecular dynamics (MD) simulations using AMBER or GROMACS to model interactions between the pentafluoropentylthio group and hydrophobic receptor pockets. Adjust sulfur-fluorine bond angles and side-chain length in silico, then synthesize top candidates (e.g., sulfonyl or sulfinyl variants from ) for empirical validation via SPR (surface plasmon resonance) .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response data in preclinical toxicity studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50} values. For non-monotonic responses, apply Bayesian hierarchical models to account for heteroscedasticity. Replicate experiments in a randomized block design (split-split plot, as in ) to control for batch effects .

Q. How can researchers mitigate batch-to-batch variability during large-scale synthesis?

Implement process analytical technology (PAT) tools:

  • In-line FTIR monitors reaction progress in real time.
  • Design of experiments (DoE) optimizes critical parameters (e.g., reaction temperature, stoichiometry).
  • Use QbD (Quality by Design) principles to define a design space for acceptable impurity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.